molecular formula C12H13ClN2O2 B1523271 2-(2-cyclopropyl-1H-1,3-benzodiazol-1-yl)acetic acid hydrochloride CAS No. 1221725-14-9

2-(2-cyclopropyl-1H-1,3-benzodiazol-1-yl)acetic acid hydrochloride

Cat. No.: B1523271
CAS No.: 1221725-14-9
M. Wt: 252.69 g/mol
InChI Key: ZTPLPNDISQYZSX-UHFFFAOYSA-N
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Description

2-(2-cyclopropyl-1H-1,3-benzodiazol-1-yl)acetic acid hydrochloride is a chemical compound with the molecular formula C12H13ClN2O2 and a molecular weight of 252.7 g/mol . This compound is known for its unique structure, which includes a cyclopropyl group and a benzodiazole ring, making it an interesting subject for various scientific studies.

Preparation Methods

The synthesis of 2-(2-cyclopropyl-1H-1,3-benzodiazol-1-yl)acetic acid hydrochloride typically involves the reaction of cyclopropylamine with 2-chlorobenzoyl chloride to form an intermediate, which is then cyclized to produce the benzodiazole ring. . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

2-(2-cyclopropyl-1H-1,3-benzodiazol-1-yl)acetic acid hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

2-(2-cyclopropyl-1H-1,3-benzodiazol-1-yl)acetic acid hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-cyclopropyl-1H-1,3-benzodiazol-1-yl)acetic acid hydrochloride involves its interaction with specific molecular targets and pathways. The benzodiazole ring is known to interact with various enzymes and receptors, potentially modulating their activity. The cyclopropyl group may also play a role in enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar compounds to 2-(2-cyclopropyl-1H-1,3-benzodiazol-1-yl)acetic acid hydrochloride include other benzodiazole derivatives and cyclopropyl-containing moleculesFor example, other benzodiazole derivatives may have different substituents on the benzodiazole ring, leading to variations in their properties and uses .

Biological Activity

2-(2-Cyclopropyl-1H-1,3-benzodiazol-1-yl)acetic acid hydrochloride is a synthetic compound that belongs to the class of benzodiazole derivatives. Benzodiazoles are widely recognized for their diverse biological activities, making them valuable in medicinal chemistry. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

  • Molecular Formula : C12H13ClN2O2
  • Molecular Weight : 252.69 g/mol
  • CAS Number : 1221725-14-9

The biological activity of this compound is attributed to its interaction with various molecular targets. Key mechanisms include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways, leading to anti-inflammatory effects.
  • Receptor Modulation : It can modulate the activity of receptors linked to pain and inflammation.
  • Cell Signaling Pathways : The compound may influence signaling pathways that regulate cell proliferation and apoptosis.

Anti-inflammatory Properties

Research indicates that this compound exhibits significant anti-inflammatory activity. In vitro studies have shown that it can reduce the production of pro-inflammatory cytokines in activated macrophages.

Analgesic Effects

The compound has been evaluated for its analgesic properties in animal models. Studies demonstrate that it effectively reduces pain responses comparable to standard analgesics.

Case Study 1: In Vivo Efficacy

A study conducted on rats demonstrated that administration of this compound resulted in a significant reduction in pain scores in a formalin-induced pain model. The results indicated a dose-dependent response, suggesting potential for clinical application in pain management.

Case Study 2: Mechanistic Insights

In another investigation, the compound was shown to inhibit the NF-kB signaling pathway, which is crucial for the expression of various inflammatory mediators. This finding supports its role as an anti-inflammatory agent and provides insight into its mechanism of action.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
Anti-inflammatoryReduced cytokine production
AnalgesicDecreased pain response in animal models
Enzyme InhibitionInhibition of inflammatory enzymes

Properties

IUPAC Name

2-(2-cyclopropylbenzimidazol-1-yl)acetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2.ClH/c15-11(16)7-14-10-4-2-1-3-9(10)13-12(14)8-5-6-8;/h1-4,8H,5-7H2,(H,15,16);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTPLPNDISQYZSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC3=CC=CC=C3N2CC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(2-cyclopropyl-1H-1,3-benzodiazol-1-yl)acetic acid hydrochloride
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2-(2-cyclopropyl-1H-1,3-benzodiazol-1-yl)acetic acid hydrochloride
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2-(2-cyclopropyl-1H-1,3-benzodiazol-1-yl)acetic acid hydrochloride
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2-(2-cyclopropyl-1H-1,3-benzodiazol-1-yl)acetic acid hydrochloride

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